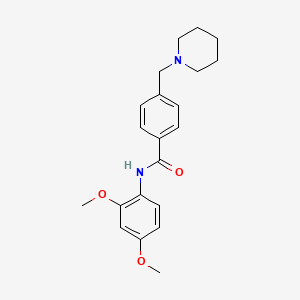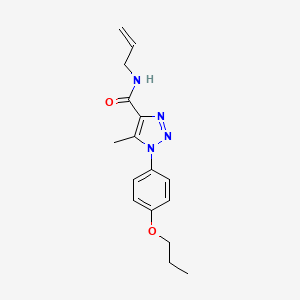![molecular formula C16H18N2O4S B4442364 N-(2-methoxy-5-methylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4442364.png)
N-(2-methoxy-5-methylphenyl)-3-[(methylsulfonyl)amino]benzamide
説明
N-(2-methoxy-5-methylphenyl)-3-[(methylsulfonyl)amino]benzamide, also known as MMB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MMB is a small molecule inhibitor of the protein known as bromodomain-containing protein 4 (BRD4), which has been implicated in a variety of diseases, including cancer, inflammation, and cardiovascular disease.
作用機序
N-(2-methoxy-5-methylphenyl)-3-[(methylsulfonyl)amino]benzamide is a small molecule inhibitor of BRD4, which is a member of the bromodomain and extraterminal (BET) family of proteins. BRD4 plays a key role in the regulation of gene expression by binding to acetylated histones and recruiting transcriptional machinery to specific genes. N-(2-methoxy-5-methylphenyl)-3-[(methylsulfonyl)amino]benzamide binds to the bromodomain of BRD4, preventing its interaction with acetylated histones and inhibiting its transcriptional activity.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-3-[(methylsulfonyl)amino]benzamide has been shown to have a range of biochemical and physiological effects. In cancer cells, N-(2-methoxy-5-methylphenyl)-3-[(methylsulfonyl)amino]benzamide can induce apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. N-(2-methoxy-5-methylphenyl)-3-[(methylsulfonyl)amino]benzamide has also been shown to inhibit the expression of genes involved in cell cycle progression, angiogenesis, and metastasis. In addition, N-(2-methoxy-5-methylphenyl)-3-[(methylsulfonyl)amino]benzamide has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
実験室実験の利点と制限
One of the main advantages of N-(2-methoxy-5-methylphenyl)-3-[(methylsulfonyl)amino]benzamide is its specificity for BRD4, which makes it a useful tool for studying the role of this protein in various disease states. N-(2-methoxy-5-methylphenyl)-3-[(methylsulfonyl)amino]benzamide has also been shown to have good bioavailability and pharmacokinetic properties, which make it a promising candidate for further development as a therapeutic agent. However, one limitation of N-(2-methoxy-5-methylphenyl)-3-[(methylsulfonyl)amino]benzamide is its potential toxicity, particularly at high doses. Further studies are needed to determine the optimal dose and dosing regimen for N-(2-methoxy-5-methylphenyl)-3-[(methylsulfonyl)amino]benzamide in different disease contexts.
将来の方向性
There are several future directions for research on N-(2-methoxy-5-methylphenyl)-3-[(methylsulfonyl)amino]benzamide. One area of interest is the development of N-(2-methoxy-5-methylphenyl)-3-[(methylsulfonyl)amino]benzamide as a therapeutic agent for cancer and inflammatory diseases. Further preclinical and clinical studies are needed to evaluate the safety and efficacy of N-(2-methoxy-5-methylphenyl)-3-[(methylsulfonyl)amino]benzamide in these contexts. Another area of interest is the development of N-(2-methoxy-5-methylphenyl)-3-[(methylsulfonyl)amino]benzamide analogs with improved potency and selectivity for BRD4. Finally, N-(2-methoxy-5-methylphenyl)-3-[(methylsulfonyl)amino]benzamide could be used as a tool to study the role of BRD4 in various biological processes, including gene regulation, cell cycle progression, and apoptosis.
科学的研究の応用
N-(2-methoxy-5-methylphenyl)-3-[(methylsulfonyl)amino]benzamide has been shown to have potential applications in scientific research, particularly in the fields of cancer and inflammation. BRD4 is a protein that plays a key role in the regulation of gene expression, and its overexpression has been linked to the development and progression of various cancers. N-(2-methoxy-5-methylphenyl)-3-[(methylsulfonyl)amino]benzamide inhibits the activity of BRD4, which can lead to the suppression of tumor growth and the induction of apoptosis (programmed cell death) in cancer cells. N-(2-methoxy-5-methylphenyl)-3-[(methylsulfonyl)amino]benzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, which can contribute to the development of chronic inflammation and autoimmune diseases.
特性
IUPAC Name |
3-(methanesulfonamido)-N-(2-methoxy-5-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-11-7-8-15(22-2)14(9-11)17-16(19)12-5-4-6-13(10-12)18-23(3,20)21/h4-10,18H,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHWYTQLWRMLPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-benzyl-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4442283.png)

![6-methyl-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4442313.png)
![N-[4-(1H-imidazol-1-ylmethyl)phenyl]-2-phenoxyacetamide](/img/structure/B4442315.png)
![3-methyl-N-(3-methylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4442333.png)

![N,N,3-trimethyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4442347.png)
![2-chloro-N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)benzamide](/img/structure/B4442353.png)
![N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]methanesulfonamide](/img/structure/B4442356.png)

![(3-endo)-8-{4-[(diethylamino)methyl]-5-ethyl-2-furoyl}-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B4442367.png)

![4-fluoro-N-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B4442371.png)